

Commercial Suppliers and Synthetic Applications of 3,5-Dichlorothioanisole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichloro-2-methylthioanisole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene, is a halogenated aromatic thioether that serves as a valuable building block in organic synthesis. Its disubstituted chlorinated phenyl ring, combined with the methylthio group, offers multiple reaction sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules. This technical guide provides an overview of commercial suppliers of 3,5-Dichlorothioanisole and details a key synthetic application relevant to drug discovery and development, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

A variety of chemical suppliers offer 3,5-Dichlorothioanisole, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on quantity and purity.



Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	3,5- Dichlorothioaniso le	68121-46-0	97%	Custom
AK Scientific	3,5- Dichlorothioaniso le	68121-46-0	Not Specified	5g, 25g
American Custom Chemicals Corporation	3,5-DICHLORO THIOANISOLE	68121-46-0	Not Specified	5g, 25g, 100g
AOBChem	3,5- Dichlorothioaniso le	68121-46-0	Not Specified	25g, 100g
Chemenu	3,5- Dichlorothioaniso le	68121-46-0	Not Specified	500g
Crysdot	(3,5- Dichlorophenyl) (methyl)sulfane	68121-46-0	Not Specified	500g
Matrix Scientific	3,5- Dichlorothioaniso le	68121-46-0	Not Specified	25g
TCI Chemical	3,5- Dichlorothioaniso le	68121-46-0	>98.0% (GC)	5g, 25g

Synthetic Applications in Drug Discovery

The chlorinated aromatic core of 3,5-Dichlorothioanisole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the



synthesis of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura coupling, in particular, allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,5-Dichlorothioanisole

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 3,5-Dichlorothioanisole with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

- 3,5-Dichlorothioanisole
- Arylboronic acid (1.1 to 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4; 1-5 mol%)
- Base (e.g., Potassium carbonate, K₂CO₃; 2-3 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water and/or an alcohol like methanol)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle/oil bath
- Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
- Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
- Silica gel for column chromatography

Procedure:



- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5Dichlorothioanisole (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium
 catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
- Solvent Addition: Add the degassed solvent system to the flask. A common solvent system is a mixture of toluene, methanol, and an aqueous solution of the base.
- Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (typically 80-110 °C) for a period ranging from a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous base was used, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of 3,5-Dichlorothioanisole.



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Suzuki-Miyaura cross-coupling workflow.

Conclusion



3,5-Dichlorothioanisole is a readily available and versatile starting material for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The ability to introduce diverse aryl and heteroaryl substituents through this methodology allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately facilitating the development of new therapeutic agents.

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